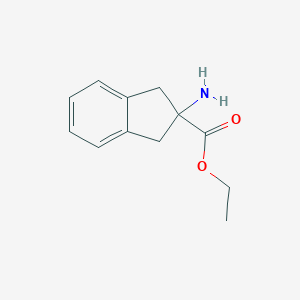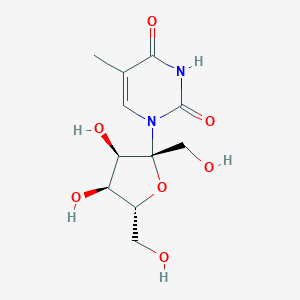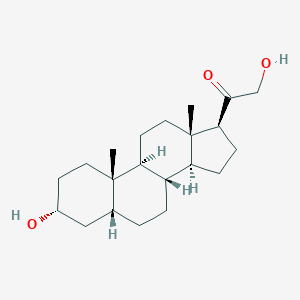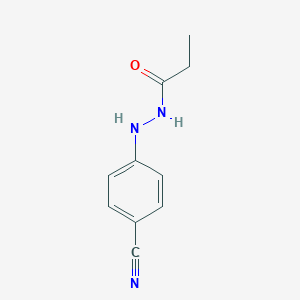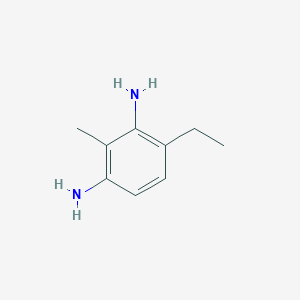
4-Ethyl-2-methylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-methylbenzene-1,3-diamine, also known as Ethyl-m-toluidine, is an organic compound with the chemical formula C10H14N2. It is a colorless liquid that is commonly used in the synthesis of dyes and pigments.
Mécanisme D'action
The exact mechanism of action of 4-Ethyl-2-methylbenzene-1,3-diamine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-Ethyl-2-methylbenzene-1,3-diamine has been shown to have a number of biochemical and physiological effects. It has been found to be toxic to cancer cells, but not to normal cells. It has also been shown to have antioxidant properties, which may help to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethyl-2-methylbenzene-1,3-diamine in lab experiments is its ability to selectively target cancer cells. However, there are also some limitations to its use. For example, it can be difficult to synthesize and purify, and it may not be effective against all types of cancer.
Orientations Futures
There are a number of future directions for research on 4-Ethyl-2-methylbenzene-1,3-diamine. One area of focus is the development of new and more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of 4-Ethyl-2-methylbenzene-1,3-diamine, which may lead to the development of new and more effective cancer treatments.
Méthodes De Synthèse
The synthesis of 4-Ethyl-2-methylbenzene-1,3-diamine can be achieved through the reaction of 4-ethyl-m-toluidine with nitrous acid. This reaction produces a diazonium salt, which can then be reacted with a variety of compounds to produce different dyes and pigments.
Applications De Recherche Scientifique
4-Ethyl-2-methylbenzene-1,3-diamine has been extensively studied for its potential use in the synthesis of various dyes and pigments. It has also been investigated for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
151391-30-9 |
|---|---|
Nom du produit |
4-Ethyl-2-methylbenzene-1,3-diamine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-ethyl-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-7-4-5-8(10)6(2)9(7)11/h4-5H,3,10-11H2,1-2H3 |
Clé InChI |
YBDWNQKQXGUAOR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(C=C1)N)C)N |
SMILES canonique |
CCC1=C(C(=C(C=C1)N)C)N |
Autres numéros CAS |
68966-84-7 |
Synonymes |
1,3-Benzenediamine,4-ethyl-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



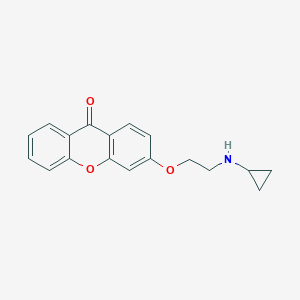
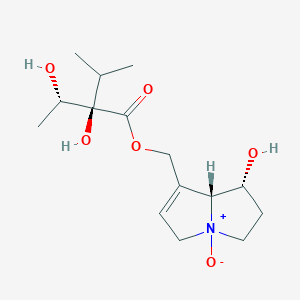

![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)
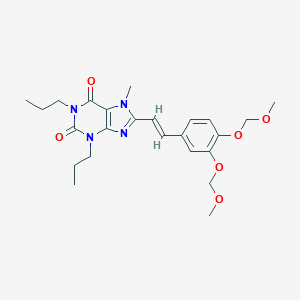

![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)
